molecular formula C17H30N2O4 B14779652 2-(4-Tert-butoxycarbonylpiperazin-1-yl)-2-cyclohexyl-acetic acid

2-(4-Tert-butoxycarbonylpiperazin-1-yl)-2-cyclohexyl-acetic acid

Cat. No.: B14779652
M. Wt: 326.4 g/mol
InChI Key: CNJTUIUJKNRYQR-UHFFFAOYSA-N
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Description

2-(4-Tert-butoxycarbonylpiperazin-1-yl)-2-cyclohexyl-acetic acid is a chemical compound with the molecular formula C16H28N2O4 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butoxycarbonylpiperazin-1-yl)-2-cyclohexyl-acetic acid typically involves the reaction of piperazine with tert-butoxycarbonyl chloride (Boc-Cl) to form the tert-butoxycarbonyl (Boc) protected piperazine. This intermediate is then reacted with cyclohexylacetic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as methanol or dichloromethane and catalysts like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butoxycarbonylpiperazin-1-yl)-2-cyclohexyl-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(4-Tert-butoxycarbonylpiperazin-1-yl)-2-cyclohexyl-acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the development of biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The exact mechanism of action of 2-(4-Tert-butoxycarbonylpiperazin-1-yl)-2-cyclohexyl-acetic acid is not fully understood. as a piperazine derivative, it is known to interact with various molecular targets, including neurotransmitter receptors and ion channels. These interactions can lead to changes in the activity of these targets, affecting biochemical pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(tert-Butoxycarbonyl)-1-piperazinyl acetic acid
  • 4-(tert-Butoxycarbonyl)-1-piperazinyl benzoic acid
  • 4-(tert-Butoxycarbonyl)-1-piperazinyl benzo[b]thiophene-2-carboxylic acid

Uniqueness

2-(4-Tert-butoxycarbonylpiperazin-1-yl)-2-cyclohexyl-acetic acid is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with molecular targets, making it a valuable compound for specific research applications .

Properties

Molecular Formula

C17H30N2O4

Molecular Weight

326.4 g/mol

IUPAC Name

2-cyclohexyl-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid

InChI

InChI=1S/C17H30N2O4/c1-17(2,3)23-16(22)19-11-9-18(10-12-19)14(15(20)21)13-7-5-4-6-8-13/h13-14H,4-12H2,1-3H3,(H,20,21)

InChI Key

CNJTUIUJKNRYQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(C2CCCCC2)C(=O)O

Origin of Product

United States

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